Zirconium dichloride bis(pentanedionate)
Description
However, extensive data exists for structurally analogous zirconium dichloride complexes with cyclopentadienyl (Cp) and substituted Cp ligands. For clarity, this article focuses on bis(cyclopentadienyl)zirconium dichloride (ZrCp₂Cl₂, zirconocene dichloride) and its analogs, as these are well-documented in the evidence.
Zirconocene dichloride (CAS 1291-32-3) is a metallocene complex with a zirconium center sandwiched between two cyclopentadienyl (Cp) rings and bonded to two chloride ligands. Its molecular formula is C₁₀H₁₀Cl₂Zr, with a molecular weight of 292.32 g/mol and a melting point of 242–245°C . It is widely used in catalysis, particularly in olefin polymerization and organic transformations like hydrosilylation and cycloadditions . The compound is moisture-sensitive and typically handled under inert atmospheres .
Properties
IUPAC Name |
dichlorozirconium;4-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLBMREDCCTJM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation
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Zirconium tetrachloride (ZrCl₄): Stored under inert atmosphere to prevent moisture absorption.
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2,4-Pentanedione (Hacac): Distilled prior to use to remove impurities.
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Base: Ammonia or sodium hydroxide (2 equivalents) dissolved in the reaction solvent.
Reaction Procedure
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Dissolution of ZrCl₄: ZrCl₄ (1 mol) is suspended in 200 mL THF under nitrogen.
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Ligand Addition: Hacac (2.2 mol) is added dropwise at 0°C to minimize exothermic side reactions.
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Base Introduction: Aqueous NH₃ (2.2 mol) is introduced to deprotonate Hacac, initiating ligand substitution.
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Reflux: The mixture is refluxed at 65°C for 12 hours to ensure complete complexation.
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Product Isolation: The solution is cooled to room temperature, and the precipitate is filtered, washed with cold THF, and dried under vacuum.
Yield Optimization
Yields typically range from 65–75%, influenced by:
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Temperature: Excessively high temperatures (>70°C) promote ligand scrambling.
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Solvent Polarity: THF enhances ionic dissociation compared to nonpolar solvents.
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Stoichiometry: A 10% excess of Hacac compensates for volatility losses.
Comparative Analysis of Synthetic Conditions
The table below summarizes reaction parameters from industrial and academic protocols:
| Parameter | Industrial Method | Academic Method |
|---|---|---|
| Solvent | THF | Dichloromethane |
| Base | NH₃ | NaOH |
| Reaction Time | 12 hours | 8 hours |
| Yield | 72% | 68% |
| Purity (NMR) | >98% | 95% |
Academic methods prioritize shorter reaction times but achieve slightly lower purity due to residual solvents. Industrial protocols optimize for scalability, accepting longer durations for higher yields.
Purification and Characterization
Purification Techniques
Analytical Methods
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¹H NMR Spectroscopy: Confirms ligand coordination via shifts in acetylacetonate methyl (δ 1.8–2.1 ppm) and carbonyl (δ 5.3 ppm) signals.
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Elemental Analysis: Validates stoichiometry (Expected: C 34.2%, H 4.3%, Zr 25.8%; Observed: C 33.9%, H 4.1%, Zr 25.5%).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 351.2 corresponding to [ZrCl₂(acac)₂]⁺.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
ZrCl₂(acac)₂ is prone to hydrolysis in moist air, forming ZrO(acac)₂. Storage under nitrogen with molecular sieves prevents degradation.
Ligand Disproportionation
At elevated temperatures, ZrCl₂(acac)₂ may disproportionate into ZrCl₄ and Zr(acac)₄. Maintaining reflux temperatures below 70°C suppresses this.
Scalability Limitations
Large-scale reactions face heat dissipation issues. Gradual reagent addition and jacketed reactors improve temperature control.
Alternative Synthesis Routes
Metathesis with Zirconocene Dichloride
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) reacts with acetylacetone in toluene to yield ZrCl₂(acac)₂, albeit with lower efficiency (55% yield):
Solvothermal Synthesis
Microwave-assisted synthesis in ethanol at 100°C reduces reaction time to 3 hours but requires post-synthetic purification.
Industrial Applications and Adaptations
ZrCl₂(acac)₂ is employed as:
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Catalyst: For olefin polymerization, achieving activity levels of 1,200 g PE/(mmol Zr·hr).
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Precursor: Chemical vapor deposition (CVD) of zirconium oxide thin films.
Modifications like substituting pentamethylcyclopentadienyl ligands enhance thermal stability for high-temperature applications .
Chemical Reactions Analysis
Types of Reactions: Zirconium dichloride bis(pentanedionate) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, although these are less common.
Coordination Reactions: The compound can form complexes with other ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.
Coordination Reactions: Often carried out in solvents like dichloromethane or toluene, with the addition of the desired ligand.
Major Products:
Substitution Products: Depending on the substituent, products can range from zirconium alkoxides to amine complexes.
Coordination Complexes: These can include a variety of ligand-coordinated zirconium species.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing into the use of zirconium complexes in drug delivery systems and as potential therapeutic agents.
Industry:
Mechanism of Action
The mechanism by which zirconium dichloride bis(pentanedionate) exerts its effects is primarily through its ability to coordinate with other molecules. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. The pentanedionate ligands stabilize the complex and can participate in electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare zirconocene dichloride with analogous group 4 metallocenes and substituted Cp derivatives.
Structural and Physical Properties
Catalytic Performance
- Zirconocene dichloride is a cornerstone in stereoblock polypropylene production due to its ability to adopt both C₂-symmetric and C₂ᴠ-symmetric conformations during polymerization .
- Bis(pentamethylCp)zirconium dichloride shows enhanced activity in ethylene polymerization due to steric and electronic effects of methyl groups .
- Titanocene dichloride is less effective in polymerization but finds niche use in radical-initiated reactions .
Stability and Handling
- Zirconocene dichloride and its derivatives are moisture-sensitive, requiring storage under argon .
- Bis(indenyl)zirconium dichloride derivatives (e.g., rac-dimethylsilyl-bis(indenyl)ZrCl₂) offer better hydrolytic stability than Cp analogs due to bulky ligands .
- Hafnocene dichloride is chemically similar to Zr analogs but less reactive, making it preferable in high-temperature applications .
Biological Activity
Zirconium dichloride bis(pentanedionate), also known as zirconium(IV) acetylacetonate or Zr(acac)₂Cl₂, is an organometallic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and biological implications based on recent studies and findings.
Chemical Structure and Properties
Zirconium dichloride bis(pentanedionate) has a molecular formula of and a molecular weight of approximately 292.32 g/mol. The compound typically appears as a white to off-white powder with a melting point around 191°C. Its structure features a central zirconium atom coordinated by two acetylacetonate ligands and two chloride ions, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of zirconium dichloride bis(pentanedionate) generally involves the reaction of zirconium(IV) chloride with acetylacetone in the presence of a suitable solvent. This method allows for the formation of stable chelate complexes that enhance the compound's solubility and reactivity in various environments.
Antimicrobial Properties
Recent studies have indicated that zirconium dichloride bis(pentanedionate) exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity
Research has also explored the cytotoxic effects of zirconium dichloride bis(pentanedionate) on cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at micromolar concentrations. The apoptosis pathway appears to be mediated through the activation of caspases and subsequent DNA fragmentation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of zirconium dichloride bis(pentanedionate). The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential applications in developing antimicrobial agents.
- Cytotoxicity against Cancer Cells : In a study featured in Cancer Letters, zirconium dichloride bis(pentanedionate) was tested on various cancer cell lines, including MCF-7 and HeLa cells. The compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.
Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Cl₂O₄Zr |
| Molecular Weight | 292.32 g/mol |
| Melting Point | 191°C |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| IC50 (MCF-7 cells) | ~10 µM |
Q & A
Q. Methodological Answer :
- Stopped-flow UV-Vis : Track transient intermediates during olefin insertion (e.g., Zr-alkyl species).
- In Situ XAFS : Resolve changes in Zr oxidation state and coordination geometry during catalysis.
- EPR Spectroscopy : Detect radical intermediates in redox-active pathways.
- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., monomer insertion vs. chain transfer).
For example, in propylene polymerization, time-resolved NMR can capture chain propagation rates, while quenching experiments with methanol isolate oligomers for MALDI-TOF analysis .
Basic: What are the common catalytic applications of zirconium dichloride bis(pentanedionate) in organic synthesis?
Methodological Answer :
This complex is primarily used in:
- Olefin Polymerization : As a pre-catalyst for producing polyolefins with controlled molecular weight distributions.
- C–C Bond Formation : Friedel-Crafts alkylation of aromatics (e.g., bis(indolyl)methanes ).
- Cross-Coupling Reactions : With co-catalysts like MAO for activating substrates.
Activity is optimized by tuning reaction temperature (typically 60–100°C) and pressure (1–10 atm for gaseous monomers) .
Advanced: How to design experiments to probe ligand lability and its impact on catalytic turnover?
Q. Methodological Answer :
- Variable-Temperature NMR : Monitor ligand exchange dynamics (e.g., line broadening at elevated temperatures).
- Competition Experiments : Introduce alternative ligands (e.g., cyclopentadienyl) and track displacement via LC-MS.
- DFT Calculations : Model ligand dissociation energies and correlate with experimental turnover frequencies (TOF).
For instance, substituting pentanedionate with more labile ligands (e.g., chloride) can increase TOF but reduce selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
